2,2,5-Trimethyloctane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

62016-27-7 |

|---|---|

分子式 |

C11H24 |

分子量 |

156.31 g/mol |

IUPAC名 |

2,2,5-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-7-10(2)8-9-11(3,4)5/h10H,6-9H2,1-5H3 |

InChIキー |

CSVNISDVBYGXME-UHFFFAOYSA-N |

正規SMILES |

CCCC(C)CCC(C)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2,2,5-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5-Trimethyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the undecane (B72203) isomer family, its physical and chemical properties are of interest in various fields, including fuel technology, materials science, and as a non-polar solvent in organic chemistry. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, methodologies for its characterization, and relevant safety information. The high degree of branching in its structure significantly influences its boiling point, viscosity, and combustion properties.[1]

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. For comparative purposes, data for its linear isomer, n-undecane, and another branched isomer, 2,5,6-trimethyloctane, are also included where available.

| Property | This compound | n-Undecane | 2,5,6-Trimethyloctane |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol [1][2] | 156.31 g/mol | 156.31 g/mol [3] |

| CAS Number | 62016-27-7[1][2] | 1120-21-4 | 62016-14-2[3] |

| IUPAC Name | This compound[2] | Undecane | 2,5,6-trimethyloctane[3] |

| Boiling Point | 169.3 °C[4] | 196 °C | 178 °C[3] |

| Melting Point | Not available | -26 °C | -57.06 °C (estimate)[3] |

| Density | Not available | 0.740 g/cm³ | 0.7470 g/cm³[3] |

| Refractive Index | Not available | 1.417 | 1.4189[3] |

Experimental Protocols

Accurate determination of the fundamental properties of this compound relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.

Density Measurement (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precise volume, is used for accurate density determination.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used for identification and purity assessment.

Structural Elucidation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying components of a mixture. For a pure substance like this compound, it is used to confirm its molecular weight and fragmentation pattern, which is characteristic of its structure.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound would exhibit several distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the local electronic environment.

-

~0.8-0.9 ppm: Multiple overlapping signals corresponding to the methyl protons (CH₃) at positions 1, 2', 5', and 8. The two methyl groups at position 2 would be equivalent, and the methyl group at position 5 would be distinct. The terminal methyl group of the propyl chain (position 8) would also be in this region.

-

~1.1-1.4 ppm: A complex series of multiplets arising from the methylene (B1212753) protons (CH₂) at positions 3, 4, 6, and 7, and the methine proton (CH) at position 5.

-

~1.5-1.7 ppm: A multiplet corresponding to the methine proton (CH) at position 5, which is coupled to adjacent methylene and methyl groups.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the structure.

-

~14 ppm: Signal for the terminal methyl carbon of the propyl group (C8).

-

~20-30 ppm: Signals for the other methyl carbons (C1, C2', C5').

-

~30-50 ppm: A series of signals for the methylene carbons (C3, C4, C6, C7) and the methine carbon (C5).

-

~30-35 ppm: Signal for the quaternary carbon at position 2.

Mass Spectrometry Fragmentation Pattern

In mass spectrometry using electron impact (EI) ionization, branched alkanes typically show characteristic fragmentation patterns. The molecular ion peak (M⁺) for this compound would be at m/z 156. However, for branched alkanes, the molecular ion is often weak or absent. The fragmentation is dominated by cleavage at the branching points to form stable carbocations. For this compound, key fragments would be expected from the loss of:

-

Methyl group (CH₃•): [M-15]⁺ at m/z 141.

-

Ethyl group (C₂H₅•): [M-29]⁺ at m/z 127.

-

Propyl group (C₃H₇•): [M-43]⁺ at m/z 113.

-

tert-Butyl group ((CH₃)₃C•): [M-57]⁺ at m/z 99.

Safety and Toxicology

Detailed toxicological data for this compound is not available. However, for C11 alkanes in general, the following safety considerations apply.

-

Flammability: Alkanes in this molecular weight range are flammable liquids. Precautions should be taken to avoid sources of ignition.

-

Inhalation: Inhalation of high concentrations of vapors may cause respiratory irritation, dizziness, and nausea. Adequate ventilation is essential when handling this compound.

-

Skin and Eye Contact: Direct contact may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.

-

Toxicity: The acute toxicity of C11-C14 isoalkanes is generally considered to be low via oral, dermal, and inhalation routes. However, they can pose an aspiration hazard if swallowed.[5]

Conclusion

This compound is a branched alkane with distinct physical properties shaped by its molecular structure. This guide provides a foundational understanding of its key characteristics and the experimental methodologies required for their determination. While specific experimental data for some properties are limited, the provided information, including predicted spectroscopic data and general safety guidelines, serves as a valuable resource for researchers and professionals working with this and related compounds. Further experimental investigation is warranted to fully characterize all fundamental properties of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,5-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,5-trimethyloctane, a branched alkane hydrocarbon. The document details its molecular structure, identifiers, and key physicochemical parameters. Standardized experimental methodologies for the determination of these properties are outlined to ensure reproducibility and accuracy in a laboratory setting. This guide is intended to be a valuable resource for professionals in research, and chemical sciences, providing foundational data for its potential applications.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched alkane, its molecular structure influences its physical properties, such as boiling point, density, and viscosity, distinguishing it from its straight-chain isomer, undecane, and other isomers. A thorough understanding of these properties is crucial for its application in various fields, including as a reference compound in analytical chemistry, a component in fuel studies, or as a non-polar solvent. This guide synthesizes available data on its core properties and provides detailed experimental protocols for their verification.

Chemical Identity and Structure

The nomenclature and structural details of this compound are fundamental to its identification and characterization.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 62016-27-7 | [1][3] |

| Molecular Formula | C₁₁H₂₄ | [1][3][4] |

| Molecular Weight | 156.31 g/mol | [1][2] |

| Canonical SMILES | CCCC(C)CCC(C)(C)C | [1][2] |

| InChI | InChI=1S/C11H24/c1-6-7-10(2)8-9-11(3,4)5/h10H,6-9H2,1-5H3 | [1][2] |

| Structural Formula | (CH₃)₃CCH₂CH₂CH(CH₃)CH₂CH₂CH₃ | [4] |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are influenced by its molecular weight and branched structure, which affects the strength of intermolecular van der Waals forces.[5][6][7]

| Property | Value | Unit | Source |

| Boiling Point | 169.3 - 171 | °C | [4][8] |

| Melting Point (estimated) | -57.06 | °C | [8] |

| Density | 0.7344 | g/cm³ | [8] |

| Refractive Index | 1.4131 | [8] |

Chemical Properties

As a branched alkane, this compound exhibits chemical properties typical of saturated hydrocarbons. It is a non-polar molecule and is generally unreactive under normal conditions.[9] It is soluble in non-polar organic solvents and insoluble in water.[5][9] Its primary chemical reactions involve combustion and free-radical halogenation at high temperatures or in the presence of UV light.

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below.

Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and provides a precise boiling point measurement.[10]

Apparatus:

-

Thiele tube

-

High-temperature thermometer

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm.

-

Attach a small test tube containing a few drops of this compound to the thermometer.

-

Place a capillary tube, with the sealed end uppermost, into the sample.

-

Immerse the thermometer and attached sample tube into the mineral oil in the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Cease heating and observe the sample as it cools.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11]

Density Determination (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Sample of this compound

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.

-

Insert the stopper and place the pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, wipe it dry, and record its mass (m₂).

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3 and 4 to determine the mass of the water (m₃).

-

Calculate the density of this compound using the formula: Density = [(m₂ - m₁) / (m₃ - m₁)] * Density of water at the measurement temperature.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental physical property that can be measured with high precision using an Abbe refractometer.[12]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (sodium D-line, 589 nm)

-

Sample of this compound

-

Dropper

Procedure:

-

Ensure the prisms of the refractometer are clean and dry.

-

Calibrate the instrument using a standard sample with a known refractive index.

-

Using a dropper, apply a few drops of the this compound sample onto the surface of the measuring prism.

-

Close the prisms and allow the sample to come to the desired temperature, typically 20°C, by circulating water from the constant temperature bath.

-

Adjust the light source and the refractometer's optics until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value directly from the instrument's scale.

Logical Relationships and Experimental Workflow

The following diagram illustrates the relationship between the molecular structure of this compound, its resulting physical properties, and the experimental methods used for their determination.

Conclusion

This technical guide has consolidated the key physical and chemical properties of this compound and provided detailed, standard protocols for their experimental determination. The tabulated data and methodologies offer a practical resource for scientists and researchers, facilitating accurate and reproducible characterization of this compound. The provided information serves as a foundational dataset for any application or further study involving this compound.

References

- 1. youtube.com [youtube.com]

- 2. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 3. ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method - Savant Labs [savantlab.com]

- 4. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 7. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. byjus.com [byjus.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]

An In-Depth Technical Guide to the Molecular Structure and Branching of 2,2,5-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, branching, and physicochemical properties of 2,2,5-trimethyloctane. As a highly branched alkane, its structural characteristics significantly influence its physical and chemical behavior. This document details its molecular formula, IUPAC nomenclature, and stereochemical nature. Key quantitative data are presented in tabular format for clarity. Furthermore, generalized experimental protocols for the synthesis and characterization of branched alkanes, applicable to this compound, are outlined. Visualizations of its molecular structure and a representative synthetic workflow are provided to enhance understanding.

Introduction

This compound is a saturated hydrocarbon belonging to the alkane family. Its distinct branching pattern, featuring a quaternary carbon and a chiral center, imparts specific properties that are of interest in various fields, including fuel science and as a non-polar solvent. Understanding the relationship between its structure and properties is crucial for its potential applications.

Molecular Structure and Nomenclature

The molecular formula of this compound is C₁₁H₂₄.[1][2] Its IUPAC name is derived from an eight-carbon main chain (octane) with three methyl group substituents. Two methyl groups are located on the second carbon atom, and one methyl group is on the fifth carbon atom.

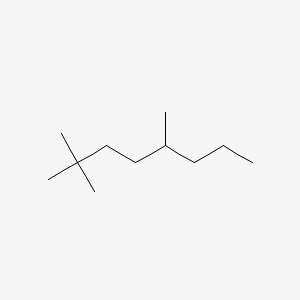

The structural representation of this compound is as follows:

Caption: 2D structural representation of this compound.

Branching

The branching in this compound has a significant impact on its physical properties. The presence of a quaternary carbon at the C2 position (a carbon atom bonded to four other carbon atoms) and a tertiary carbon at the C5 position (a carbon atom bonded to three other carbon atoms) leads to a more compact molecular structure compared to its linear isomer, undecane. This compactness reduces the surface area available for intermolecular van der Waals forces, which in turn lowers the boiling point relative to less branched isomers.

Stereochemistry

A critical feature of the this compound molecule is the presence of a chiral center at the C5 carbon atom. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a propyl group, and a 3,3-dimethylbutyl group. Consequently, this compound exists as a pair of enantiomers: (R)-2,2,5-trimethyloctane and (S)-2,2,5-trimethyloctane. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. For a molecule with one stereocenter, there will be 2¹ = 2 stereoisomers.[3]

Physicochemical Properties

Quantitative data for this compound and some of its isomers are summarized in the table below. The lack of extensive experimental data for this compound highlights the need for further characterization of this specific compound.

| Property | This compound | 2,5,5-Trimethyloctane (Isomer) | 2,4,6-Trimethyloctane (Isomer) |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ |

| Molecular Weight ( g/mol ) | 156.31[2] | 156.31[4] | 156.31[5] |

| Boiling Point (°C) | 169.3[1] | Not available | Not available |

| Density (g/cm³) | Not available | Not available | Not available |

| Refractive Index | Not available | Not available | Available through SpringerMaterials[5] |

| CAS Number | 62016-27-7[2] | 62016-39-1[4] | 62016-37-9[5] |

Experimental Protocols

Synthesis

A plausible synthetic route for this compound could involve a Grignard reaction. This approach allows for the formation of carbon-carbon bonds, which is essential for constructing the branched carbon skeleton.

Protocol: Synthesis of a Branched Alkane via Grignard Reaction followed by Reduction

-

Grignard Reagent Formation: Prepare a Grignard reagent from an appropriate alkyl halide. For instance, reacting 1-bromo-3,3-dimethylbutane (B154914) with magnesium turnings in anhydrous diethyl ether.

-

Reaction with a Ketone: React the prepared Grignard reagent with a suitable ketone, such as 4-methyl-2-pentanone. This reaction will form a tertiary alcohol after acidic workup.

-

Dehydration: Dehydrate the tertiary alcohol using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) with heating to yield a mixture of alkenes.

-

Hydrogenation: Hydrogenate the resulting alkene mixture using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final saturated alkane, this compound.

References

- 1. This compound [chemister.ru]

- 2. This compound | C11H24 | CID 21133803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 2,5,5-Trimethyloctane | C11H24 | CID 53424279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trimethyloctane | C11H24 | CID 545612 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2,2,5-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible synthetic routes for the branched alkane 2,2,5-trimethyloctane. While specific literature detailing the synthesis of this particular molecule is scarce, this document outlines robust and well-established methodologies in organic synthesis that can be effectively applied for its preparation. The guide will focus on two primary strategies: a Grignard-based approach and a catalytic hydrogenation route. Detailed, albeit hypothetical, experimental protocols are provided, along with data presentation in tabular format and logical workflow diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1][2] Its branched structure imparts specific physical properties, such as a boiling point of approximately 169.3 °C.[1] Branched alkanes are significant components in fuel and lubricant formulations and can serve as non-polar solvents or as building blocks in more complex molecular architectures. This guide explores viable synthetic pathways for its controlled synthesis in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests two logical disconnection points, leading to the proposed synthetic strategies.

-

Disconnection 1 (C5-C6 bond): This disconnection points to a Grignard reaction between a propyl magnesium halide and a substituted pentanone, followed by reduction of the resulting alcohol.

-

Disconnection 2 (Alkene precursor): This approach involves the synthesis of a corresponding alkene, 2,2,5-trimethyloctene, which can then be reduced to the target alkane via catalytic hydrogenation.

These two approaches form the basis of the synthetic routes detailed below.

Synthesis Route 1: Grignard Reaction Followed by Dehydration and Hydrogenation

This route leverages the versatile Grignar-d reaction to form the carbon skeleton, followed by classical dehydration and hydrogenation steps to yield the final alkane.[3]

Signaling Pathway Diagram

References

Spectroscopic Analysis of 2,2,5-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,5-trimethyloctane, a branched alkane with the molecular formula C₁₁H₂₄. Due to the limited availability of direct experimental spectra for this compound, this document presents a combination of predicted data based on established spectroscopic principles and experimental data for a closely related isomer, 2,2,6-trimethyloctane, for comparative purposes. The methodologies detailed herein are standard protocols applicable to the analysis of liquid alkanes.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for this compound, and the experimental Mass Spectrometry (MS) data for its isomer, 2,2,6-trimethyloctane.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | 0.8 - 0.9 | Triplet | 3H |

| H-3 | 1.1 - 1.3 | Multiplet | 2H |

| H-4 | 1.2 - 1.4 | Multiplet | 2H |

| H-5 | 1.4 - 1.6 | Multiplet | 1H |

| H-6 | 1.1 - 1.3 | Multiplet | 2H |

| H-7 | 1.0 - 1.2 | Multiplet | 2H |

| H-8 | 0.8 - 0.9 | Triplet | 3H |

| 2-CH₃ | 0.8 - 0.9 | Singlet | 6H |

| 5-CH₃ | 0.8 - 0.9 | Doublet | 3H |

Note: Predicted values are based on typical chemical shift ranges for alkanes. Protons in alkanes generally resonate in the upfield region of the spectrum (0.5 - 2.0 ppm)[1].

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 14 - 15 |

| C-2 | 30 - 32 |

| C-3 | 40 - 42 |

| C-4 | 22 - 24 |

| C-5 | 35 - 37 |

| C-6 | 38 - 40 |

| C-7 | 23 - 25 |

| C-8 | 14 - 15 |

| 2-(CH₃)₂ | 28 - 30 |

| 5-CH₃ | 20 - 22 |

Note: Predicted values are based on typical chemical shift ranges for carbons in alkanes.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850 - 2960 | Strong |

| -CH₃ | Bending | ~1450 and ~1375 | Medium |

| -CH₂- | Bending | ~1465 | Medium |

Note: The IR spectra of simple alkanes are characterized by absorptions due to C–H stretching and bending. The C–C stretching and bending bands are typically weak or outside the standard measurement range.

Table 4: Experimental Mass Spectrometry (MS) Data for 2,2,6-Trimethyloctane (Isomer)

| m/z | Relative Intensity | Possible Fragment |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 71 | 40 | [C₅H₁₁]⁺ |

| 85 | 20 | [C₆H₁₃]⁺ |

| 156 | <5 | [C₁₁H₂₄]⁺ (Molecular Ion) |

Data obtained from the NIST WebBook for 2,2,6-Trimethyloctane. The fragmentation of alkanes in mass spectrometry is characterized by the cleavage of C-C bonds, leading to a series of carbocation fragments. The relative height of the molecular ion peak is often small for branched alkanes.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of a liquid alkane.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently vortex the mixture to ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical acquisition parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional group vibrations of this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates)

-

Pipette

-

Acetone (B3395972) or other suitable cleaning solvent

-

Lens tissue

Procedure:

-

Sample Preparation:

-

Ensure the NaCl or KBr plates are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe gently with a lens tissue.

-

Place one to two drops of the liquid this compound sample onto the center of one plate.

-

Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

-

-

Instrument Setup and Data Acquisition:

-

Place the sample holder with the prepared plates into the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or clean plates) to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

-

Acquire the sample spectrum.

-

Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks corresponding to the characteristic vibrations of the C-H bonds.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., hexane (B92381) or dichloromethane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., non-polar, like DB-5ms)

-

Autosampler vials with caps

-

Microsyringe or micropipette

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent like hexane. A typical concentration is around 100 µg/mL.

-

Transfer the solution to an autosampler vial and cap it.

-

-

Instrument Setup and Data Acquisition:

-

Set the GC oven temperature program. A typical program for alkanes might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Set the mass scan range, for example, from m/z 35 to 300.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

-

Data Processing:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (if present) and the major fragment ions.

-

Compare the fragmentation pattern to known patterns for branched alkanes to aid in structural confirmation.

-

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,2,5-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5-Trimethyloctane is a branched-chain alkane with the chemical formula C₁₁H₂₄. As a member of the hydrocarbon family, understanding its thermodynamic properties is crucial for various applications, including fuel development, chemical synthesis, and as a reference compound in material science. This technical guide provides a comprehensive overview of the known and estimated thermodynamic properties of this compound, details the experimental methodologies for their determination, and presents logical workflows for these processes.

Core Thermodynamic Properties

While specific experimental data for this compound is sparse in publicly available literature, its thermodynamic properties can be reliably estimated using well-established group contribution methods. These methods are based on the principle that the thermodynamic properties of a molecule can be calculated by summing the contributions of its constituent functional groups. The following tables summarize the key physical and estimated thermodynamic properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [3] |

| Boiling Point | 169.3 °C (442.45 K) | [2] |

| CAS Registry Number | 62016-27-7 | [3][4] |

Table 2: Estimated Thermodynamic Properties of this compound (Ideal Gas Phase at 298.15 K)

| Property | Estimated Value | Unit |

| Standard Enthalpy of Formation (ΔH°f) | -295.5 | kJ/mol |

| Standard Molar Entropy (S°) | 485.2 | J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (Cp) | 255.8 | J/(mol·K) |

Note: These values are estimated based on group contribution methods and should be used as a reliable approximation in the absence of direct experimental data.

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for hydrocarbons like this compound relies on a suite of well-defined experimental techniques. The primary methods include calorimetry for measuring heat changes and spectroscopy for determining molecular energy levels, from which thermodynamic functions can be calculated.

Calorimetry

Calorimetry is the science of measuring heat flow associated with chemical reactions or physical transitions.

-

Bomb Calorimetry (for Enthalpy of Combustion):

-

A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

The bomb is filled with pure oxygen under high pressure (typically 20-30 atm).

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded with high precision.

-

The sample is ignited electrically.

-

The combustion of the hydrocarbon releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

-

The standard enthalpy of formation can then be derived from the enthalpy of combustion using Hess's Law.

-

-

Differential Scanning Calorimetry (DSC) (for Heat Capacity and Phase Transitions):

-

A small, accurately weighed sample of this compound is placed in a sample pan, and an empty reference pan is also prepared.

-

Both pans are placed in the DSC instrument, which heats or cools them at a controlled rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

To determine the heat capacity, the heat flow difference between the sample and the empty pan is measured over a range of temperatures. This is then compared to the heat flow of a standard material with a known heat capacity (e.g., sapphire).

-

For phase transitions (e.g., melting or boiling), the temperature and the enthalpy change (the area of the peak on the DSC curve) are measured as the sample undergoes the transition.

-

Spectroscopy coupled with Statistical Mechanics

Spectroscopic techniques can be used to determine the vibrational and rotational energy levels of a molecule. These energy levels are then used in statistical mechanics calculations to determine thermodynamic properties like entropy and heat capacity.

-

Infrared (IR) and Raman Spectroscopy:

-

The IR and Raman spectra of this compound are recorded.

-

The fundamental vibrational frequencies of the molecule are identified from the spectral data.

-

These frequencies are used as inputs for the partition function for vibration.

-

The rotational constants of the molecule are determined from high-resolution rotational spectroscopy or calculated from the molecular geometry (which can be determined by methods like microwave spectroscopy or computational chemistry).

-

The rotational and vibrational partition functions, along with the translational and electronic partition functions, are used to calculate the entropy, heat capacity, and other thermodynamic functions of the molecule in the ideal gas state.

-

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for determining the key thermodynamic properties of this compound.

Conclusion

References

A Technical Guide to 2,2,5-Trimethyloctane: Environmental Presence, Analysis, and Metabolic Fate

Disclaimer: This document addresses the environmental presence of 2,2,5-Trimethyloctane. Initial research indicates that this compound is a synthetic branched alkane and is not known to be a naturally occurring compound. Its presence in the environment is therefore attributable to anthropogenic sources. This guide focuses on its detection as an environmental contaminant and the potential metabolic pathways for its degradation.

Introduction

This compound is a volatile organic compound (VOC) belonging to the class of highly branched alkanes.[1] With the molecular formula C₁₁H₂₄, its structure is characterized by an octane (B31449) backbone with three methyl group substituents at the 2, 2, and 5 positions.[1][2] Due to its high degree of branching, this compound has distinct physical and chemical properties, including its boiling point and solubility, which influence its environmental fate and transport.[1] While some isomers of trimethyloctane have been identified in microbial fermentation products or as minor components of essential oils, there is no scientific evidence to suggest that this compound is produced through natural biological or geological processes.[1] Consequently, its detection in environmental matrices is indicative of contamination from industrial or commercial products, such as fuels or solvents.

Environmental Presence and Quantitative Data

As a synthetic compound, this compound is not naturally present in the environment. However, it can be introduced through industrial emissions, fuel spills, or improper disposal of chemical waste. Monitoring for such VOCs is crucial for assessing environmental contamination and human exposure. While specific quantitative data for this compound is scarce in publicly available environmental monitoring studies, the methods for its detection are well-established. Data for related VOCs in soil and water samples are often reported in µg/kg or µg/L. For context, an interim health exposure level of 3,500 μg/m³ has been noted for this compound in environmental monitoring contexts.[1]

Table 1: Representative Detection and Quantification Limits for VOCs in Environmental Samples

| Analytical Method | Matrix | Compound Class | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Reference |

| Headspace GC-MS | Soil & Sediment | Volatile Organic Compounds | - | 0.0005 to 0.025 mg/kg | [3] |

| Purge and Trap GC-MS | Soil & Sediment | Volatile Organic Compounds | 0.2 to 1.6 µg/L | - | [4] |

| In-line SPE-CE-MS | Apple-based products | Mycotoxins (as example) | - | 1 µg/kg | [3] |

Note: This table provides examples of detection capabilities for VOCs using common analytical techniques. Specific values for this compound would need to be determined through method validation.

Experimental Protocols for Detection and Quantification

The analysis of this compound in environmental samples typically involves gas chromatography-mass spectrometry (GC-MS) due to its volatility and the complexity of the sample matrices.[1] The following protocols are standard for the analysis of VOCs, including branched alkanes, in soil.

Sample Preparation: Headspace Analysis of Soil

This method is suitable for the determination of volatile organic compounds (VOCs) in soil and sediment samples.[5][6]

-

Sample Collection and Preservation: To minimize volatile losses, soil samples must be collected in hermetically sealed containers or preserved in the field with methanol.[7]

-

Standard Preparation: Prepare calibration standards by diluting a stock solution of this compound in methanol. Spike these standards into vials containing a known amount of clean sand (as a matrix mimic) and a matrix modifying solution (e.g., 5 mL of a sodium chloride and phosphoric acid solution at pH 2).[5] Internal standards (e.g., fluorobenzene, chlorobenzene-d5) should be added to all samples and standards.[4]

-

Sample Preparation: Place a known weight of the soil sample (e.g., 2.0 g) into a 22 mL headspace vial. Add 5.0 mL of the matrix modifying solution. Immediately seal the vial with a PTFE-faced septum.[5]

-

Equilibration: Place the vial in the headspace autosampler, which heats the sample to a predetermined temperature for a set period to allow the volatile compounds to equilibrate between the sample matrix and the headspace gas.[7]

-

Injection: A portion of the headspace gas is automatically injected into the GC-MS system for analysis.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC) Conditions:

-

Inlet: Split/splitless inlet, typically operated at a temperature of 250 °C.[5]

-

Column: A suitable capillary GC column (e.g., DB-624 or equivalent) is used to separate the analytes.

-

Oven Program: A temperature program is employed to ensure good peak resolution. A typical program might start at a low initial temperature (e.g., 35 °C) to separate highly volatile compounds and then ramp up to elute higher-boiling point compounds.[5]

-

-

Mass Spectrometer (MS) Conditions:

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of an internal standard and using a calibration curve generated from the prepared standards.[7][8]

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a soil sample using Headspace GC-MS.

Potential Metabolic Pathway

While specific metabolic pathways for this compound are not extensively studied, the biodegradation of other branched-chain alkanes by microorganisms provides a model for its potential fate in the environment.[9][10] Bacteria can metabolize these compounds through distinct pathways, often involving oxidation.[9] The following diagram illustrates a plausible aerobic degradation pathway.

Conclusion

This compound is a synthetic compound whose presence in the environment serves as an indicator of anthropogenic contamination. This guide provides a framework for its detection and quantification using established analytical protocols, primarily Headspace GC-MS. While data on its specific environmental concentrations are limited, the methodologies presented are robust for its inclusion in broader VOC monitoring programs. Furthermore, understanding the potential metabolic pathways through which microorganisms may degrade branched-chain alkanes is essential for predicting the environmental fate and persistence of such compounds. Further research is warranted to quantify the occurrence of this compound in various environmental compartments and to elucidate its specific toxicological and metabolic profiles.

References

- 1. This compound | 62016-27-7 | Benchchem [benchchem.com]

- 2. This compound | C11H24 | CID 21133803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. s4science.at [s4science.at]

- 6. agilent.com [agilent.com]

- 7. www2.gov.bc.ca [www2.gov.bc.ca]

- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 9. Hydrocarbon Metabolism by Brevibacterium erythrogenes: Normal and Branched Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nationalacademies.org [nationalacademies.org]

The Unraveling of Complexity: A Technical Guide to the Discovery and History of Trimethyloctane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyloctane isomers, a subset of branched-chain alkanes with the molecular formula C₁₁H₂₄, represent a fascinating area of study within organic chemistry. Their structural diversity, arising from the various possible arrangements of methyl groups on an octane (B31449) backbone, leads to a range of physicochemical properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of these intriguing molecules. While the specific historical records detailing the first synthesis of each individual trimethyloctane isomer are not extensively documented, their study is intrinsically linked to the broader historical development of hydrocarbon chemistry and the quest for high-performance fuels.

Historical Context: The Rise of Branched Alkanes and the Octane Rating

The systematic study of alkane isomers gained significant momentum in the early 20th century, driven by the burgeoning automotive industry's demand for fuels with improved performance.[1][2] The phenomenon of engine "knock," a destructive process of premature fuel detonation, spurred research into the relationship between a fuel's molecular structure and its combustion characteristics.[3][4][5]

In 1927, Graham Edgar proposed the use of n-heptane and a highly branched isomer of octane, 2,2,4-trimethylpentane (B7799088) (isooctane), as the two standards for a scale to quantify a gasoline's anti-knock properties.[1] This led to the development of the octane rating system, a critical tool that shaped the evolution of both engines and fuels.[2] The realization that branched alkanes, like isooctane, exhibited superior anti-knock properties compared to their straight-chain counterparts fueled further research into the synthesis and characterization of a wide array of branched hydrocarbons, including the various isomers of trimethyloctane. Early pioneers in organic chemistry, such as Phoebus Levene, made significant contributions to the understanding of the structure and synthesis of complex organic molecules, including branched-chain structures, laying the groundwork for later investigations into specific alkane isomers.[6][7][8]

Physicochemical Properties of Trimethyloctane Isomers

The seemingly subtle differences in the placement of three methyl groups along an octane chain result in measurable variations in the physical properties of trimethyloctane isomers. These differences are primarily due to changes in intermolecular forces (van der Waals forces) and molecular symmetry. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact, resulting in lower boiling points compared to less branched isomers.

Below is a summary of available quantitative data for several trimethyloctane isomers. It is important to note that some of this data is estimated.

| Isomer | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 2,2,3-Trimethyloctane | 62016-30-2 | 179.8 (Predicted) | 0.75 (Predicted) | 1.42 (Predicted) |

| 2,2,4-Trimethyloctane | 18932-14-4 | 166.7 | 0.734 | 1.412 |

| 2,2,5-Trimethyloctane | 62016-27-7 | 169.3 | 0.732 | 1.411 |

| 2,2,6-Trimethyloctane | 62016-28-8 | 168.4 | 0.731 | 1.411 |

| 2,3,3-Trimethyloctane | 62016-30-2 | 184.1 | 0.763 | 1.427 |

| 2,3,4-Trimethyloctane | 62016-31-3 | 184.1 | 0.754 | 1.422 |

| 2,3,5-Trimethyloctane | 62016-32-4 | 177 | 0.747 | 1.419 |

| 2,3,6-Trimethyloctane | 62016-33-5 | 175.9 (Predicted) | 0.743 (Predicted) | 1.417 (Predicted) |

| 2,4,4-Trimethyloctane | 62016-35-7 | 174.6 (Predicted) | 0.746 (Predicted) | 1.418 (Predicted) |

| 2,4,5-Trimethyloctane | 62016-36-8 | 178.9 (Predicted) | 0.75 (Predicted) | 1.42 (Predicted) |

| 2,4,6-Trimethyloctane | 62016-37-9 | 173.2 | 0.737 | 1.414 |

| 2,5,5-Trimethyloctane | 62016-38-0 | 171.6 (Predicted) | 0.74 (Predicted) | 1.415 (Predicted) |

| 2,5,6-Trimethyloctane | 62016-14-2 | 178 | 0.747 | 1.419 |

| 3,3,4-Trimethyloctane | 62016-40-4 | 182 | 0.761 | 1.426 |

| 3,3,5-Trimethyloctane | 62016-41-5 | 174 | 0.747 | 1.419 |

| 3,4,4-Trimethyloctane | 62016-43-7 | 181 | 0.761 | 1.426 |

| 3,4,5-Trimethyloctane | 62016-44-8 | 184.1 (Predicted) | 0.76 (Predicted) | 1.425 (Predicted) |

Experimental Protocols for Synthesis and Characterization

Synthesis of a Trimethyloctane Isomer via Grignard Reaction

This protocol outlines the synthesis of a generic trimethyloctane isomer. The specific starting materials would be chosen based on the desired final structure.

Objective: To synthesize a trimethyloctane isomer by reacting a Grignard reagent with a suitable ketone followed by reduction.

Materials:

-

Appropriate alkyl halide (e.g., a brominated alkane)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Appropriate ketone (e.g., a methyl-substituted heptanone)

-

Anhydrous workup solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Hydriodic acid and red phosphorus (for reduction) or a hydrogenation setup (H₂, Pd/C catalyst)

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to remove any traces of water.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve the alkyl halide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the alkyl halide solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to reflux.

-

Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve the ketone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Formation of the Tertiary Alcohol:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and the anhydrous workup solution (e.g., saturated aqueous ammonium chloride).

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield the crude tertiary alcohol.

-

-

Reduction of the Tertiary Alcohol to the Alkane:

-

Method A: Clemmensen or Wolff-Kishner Reduction (less common for simple alcohols): These methods are more suited for ketones and aldehydes.

-

Method B: Dehydration followed by Hydrogenation (more common):

-

Dehydrate the tertiary alcohol by heating with a strong acid (e.g., sulfuric acid or phosphoric acid) or by passing its vapor over heated alumina (B75360) to form an alkene.

-

Hydrogenate the resulting alkene using a catalyst such as palladium on carbon (Pd/C) in a hydrogenation apparatus under a hydrogen atmosphere to yield the final trimethyloctane isomer.

-

-

Method C: Direct Reduction with Hydriodic Acid and Red Phosphorus:

-

Reflux the tertiary alcohol with a mixture of hydriodic acid and red phosphorus. This is a powerful reducing agent that can directly convert the alcohol to the alkane.

-

-

-

Purification:

-

Purify the final product by fractional distillation to separate it from any unreacted starting materials or byproducts.

-

Characterization of Trimethyloctane Isomers

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and identify different trimethyloctane isomers and to determine their fragmentation patterns.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for separating alkane isomers.[9][10]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 5 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

-

Data Analysis: The retention time of each peak is used for initial identification by comparison with known standards. The mass spectrum of each peak provides a fragmentation pattern that can be used to confirm the structure. Common fragments for branched alkanes include the loss of methyl (M-15), ethyl (M-29), and larger alkyl groups.[11][12]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed chemical structure of a purified trimethyloctane isomer.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Analysis: The chemical shifts (typically in the range of 0.8-1.5 ppm for alkanes), integration (proportional to the number of protons), and splitting patterns (multiplicity) of the signals provide information about the connectivity of the protons in the molecule.[13][14]

-

-

¹³C NMR Spectroscopy:

-

2D NMR (COSY, HSQC, HMBC):

-

For complex isomers, two-dimensional NMR experiments can be used to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for unambiguous assignment of all signals and confirmation of the structure.[17]

-

Visualizations

General Synthetic Workflow for Trimethyloctane Isomers

The following diagram illustrates a general workflow for the synthesis and characterization of a trimethyloctane isomer, starting from the selection of appropriate precursors.

Caption: A generalized workflow for the synthesis and characterization of trimethyloctane isomers.

Logical Relationship of Alkane Synthesis Methods

This diagram illustrates the relationship between several key historical and modern methods for the synthesis of alkanes, including those applicable to trimethyloctane isomers.

Caption: Key synthetic routes for the formation of alkanes, including branched isomers.

Conclusion

The study of trimethyloctane isomers is a testament to the intricate relationship between molecular structure and physical properties. While the specific historical genesis of each isomer may not be individually celebrated, their collective investigation has been a crucial part of the broader narrative of hydrocarbon chemistry. The development of sophisticated synthetic and analytical techniques has enabled chemists to prepare and unequivocally identify these complex molecules. For researchers in materials science and drug development, a thorough understanding of the synthesis and characterization of such branched alkanes is invaluable for the rational design of new molecules with tailored properties. The principles outlined in this guide provide a solid foundation for further exploration into the fascinating world of alkane isomerism.

References

- 1. Frontiers | A Historical Analysis of the Co-evolution of Gasoline Octane Number and Spark-Ignition Engines [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. eesi.org [eesi.org]

- 4. calum-douglas.com [calum-douglas.com]

- 5. How Gasoline Has Changed Through The Years | Cycle World [cycleworld.com]

- 6. Phoebus Levene :: DNA from the Beginning [dnaftb.org]

- 7. oxfordreference.com [oxfordreference.com]

- 8. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. Alkanes | OpenOChem Learn [learn.openochem.org]

- 15. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

2,2,5-Trimethyloctane CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,5-trimethyloctane, a branched-chain alkane. While specific research on this isomer is limited, this document consolidates available data on its identification, physicochemical properties, and analytical characterization. Furthermore, it presents generalized experimental protocols and logical workflows applicable to the study of this compound and related branched alkanes. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may encounter or have an interest in this class of compounds.

Introduction

This compound is a saturated hydrocarbon belonging to the class of branched-chain alkanes. Its molecular structure consists of an eight-carbon chain (octane) with three methyl group substituents at the 2, 2, and 5 positions. Like other alkanes, it is a nonpolar compound with applications primarily in the fields of fuel and lubricant technology. While not a common subject of extensive research in drug development, the study of such molecules can provide insights into the behavior of hydrophobic moieties and their interactions within biological systems. Understanding the fundamental properties and analytical methodologies for compounds like this compound is crucial for a comprehensive knowledge base in organic chemistry.

IUPAC Nomenclature and CAS Number

The unambiguous identification of a chemical compound is paramount for scientific communication and regulatory purposes. The standard nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC), and it is registered with a unique CAS number by the Chemical Abstracts Service.

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its molecular structure and nonpolar nature. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1][2] |

| Boiling Point | Not explicitly found for this compound, but for similar branched alkanes. | |

| Physical State | Liquid at standard temperature and pressure (inferred). | |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents (inferred). | |

| InChI Key | CSVNISDVBYGXME-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, the following sections describe generalized methodologies that are standard for the synthesis and analysis of branched-chain alkanes.

Synthesis of Branched-Chain Alkanes (General Approach)

The synthesis of a specific branched-chain alkane like this compound would typically involve the construction of the carbon skeleton through carbon-carbon bond-forming reactions, followed by the removal of any functional groups. A plausible, though not specifically cited, synthetic route could involve a Grignard reaction followed by reduction.

Example Synthetic Workflow:

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on standard analytical techniques in organic chemistry.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

-

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.

-

Sample Preparation: A dilute solution of the alkane in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) is prepared.

-

Instrumentation and Conditions (Typical):

-

GC Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of components with different boiling points.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of certain atoms (like ¹H and ¹³C) to resonate. The chemical shifts, splitting patterns, and integration of the signals provide information about the connectivity and chemical environment of the atoms.

-

¹H NMR: Would show signals in the upfield region (typically 0.8-1.5 ppm) characteristic of alkyl protons. The integration of these signals would correspond to the number of protons in each unique environment.

-

¹³C NMR: Would reveal the number of unique carbon environments. Quaternary carbons (like C2 in this compound) would appear as singlets.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

Biological Activity and Drug Development Relevance

As a simple, non-functionalized alkane, this compound is not expected to have significant specific biological activity. However, long-chain branched alkanes can exhibit some general biological effects due to their lipophilicity, which allows them to interact with cell membranes.

While there is no direct evidence for the involvement of this compound in specific signaling pathways, the study of how such molecules are metabolized can be of interest. The metabolism of branched-chain alkanes in mammals is not as well-documented as that of branched-chain amino acids. It is generally presumed that they are metabolized through oxidation by cytochrome P450 enzymes to form alcohols, which can then be further oxidized and conjugated for excretion.

Conclusion

This compound serves as a representative example of a simple branched-chain alkane. While it may not be a primary focus in drug development, a thorough understanding of its fundamental properties and the methodologies for its analysis is essential for a complete picture in the chemical and pharmaceutical sciences. The generalized protocols and workflows presented in this guide provide a framework for the investigation of this and other similar nonpolar molecules. Further research into the metabolism and potential biological interactions of a wider range of branched alkanes could yet reveal unappreciated roles in biological systems.

References

An In-Depth Technical Guide to the Solubility of 2,2,5-Trimethyloctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,5-Trimethyloctane, a branched alkane. Due to the limited availability of specific experimental solubility data for this compound in published literature, this document focuses on the fundamental principles governing alkane solubility, qualitative solubility predictions, detailed experimental protocols for determining solubility, and an introduction to predictive modeling. This guide is designed to be a practical resource for laboratory professionals who require the use of this compound as a solvent or in various formulations.

Introduction to this compound and Solubility Principles

This compound (C₁₁H₂₄) is a nonpolar, branched-chain alkane. Its molecular structure, lacking any significant dipole moment, is the primary determinant of its solubility behavior. The fundamental principle governing the dissolution of nonpolar compounds like this compound is "like dissolves like".[1][2] This means it will be most soluble in solvents with similar, nonpolar characteristics.

The process of dissolution involves the overcoming of intermolecular forces within the solute (solute-solute interactions) and the solvent (solvent-solvent interactions) and the formation of new interactions between the solute and solvent molecules. In the case of alkanes dissolving in nonpolar organic solvents, the primary intermolecular forces at play are weak van der Waals forces (specifically, London dispersion forces).[3][4] When this compound is mixed with a nonpolar solvent, the energy required to break the existing van der Waals forces is compensated by the energy released upon the formation of new van der Waals forces between the alkane and the solvent molecules. This energetic balance results in a favorable dissolution process.[3]

Conversely, this compound is expected to be virtually insoluble in highly polar solvents like water.[2][3] The strong hydrogen bonding network between water molecules is energetically much more favorable than the weak van der Waals interactions that would form between the alkane and water. Consequently, there is a significant energy penalty for disrupting the water structure to accommodate the nonpolar alkane molecules, leading to immiscibility.[3]

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; both solute and solvents are nonpolar alkanes, leading to favorable van der Waals interactions.[1][2] |

| Nonpolar Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Soluble to Miscible | Solvents are nonpolar, allowing for favorable van der Waals interactions with the alkane. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | While possessing a slight dipole, these solvents are predominantly nonpolar in character and readily dissolve alkanes. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers have a slight polarity but are generally good solvents for nonpolar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble to Insoluble | These solvents are more polar, and the dipole-dipole interactions between solvent molecules are stronger than the potential van der Waals interactions with the alkane. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | The presence of the hydroxyl group and the ability to form hydrogen bonds make these solvents highly polar, leading to poor miscibility with nonpolar alkanes.[1] |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | Strong hydrogen bonding and high polarity of the solvents prevent the dissolution of the nonpolar alkane.[2][3] |

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[5][6][7] This protocol outlines the procedure for determining the solubility of liquid this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker bath or incubator

-

Calibrated positive displacement pipettes

-

Syringe filters (PTFE, appropriate pore size, e.g., 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and appropriate glassware for standard preparation

Procedure

-

Preparation of the Test System: Add an excess amount of this compound to a glass vial containing a known volume or mass of the selected organic solvent. The key is to ensure that a separate, undissolved phase of the alkane is clearly visible, creating a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to ensure that equilibrium is reached. For many systems, 24 to 48 hours is adequate, but longer times (up to 72 hours) may be necessary.[8] It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solvent phase has reached a plateau.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow for complete phase separation.

-

Sampling: Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a pipette or syringe. It is crucial to avoid disturbing the undissolved this compound phase.

-

Filtration: Immediately filter the collected aliquot through a syringe filter that is compatible with the solvent to remove any microscopic, undissolved droplets.

-

Dilution and Analysis: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

Quantification: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/L, mol/L, or mole fraction.

Preparation of Standards for GC-FID Analysis

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Inject a fixed volume of each standard into the GC-FID to generate a calibration curve of peak area versus concentration.

-

Ensure the calibration curve has a high coefficient of determination (R² > 0.99) over the desired concentration range.

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can provide estimations of solubility. One such model is the UNIFAC (UNIQUAC Functional-group Activity Coefficients) method.[9][10]

UNIFAC is a group-contribution method that estimates activity coefficients, which can then be used to predict phase equilibria, including solubility. The model breaks down molecules into their constituent functional groups.[11] By using pre-determined interaction parameters between these groups, the properties of a mixture can be predicted.[10] While powerful, the accuracy of UNIFAC predictions can be limited by the availability and quality of the group interaction parameters and may show significant deviation from experimental values for complex molecules.[10][11] For a relatively simple molecule like this compound, UNIFAC can provide a reasonable first approximation of its solubility in various organic solvents.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for selecting a suitable solvent and experimentally determining the solubility of this compound.

Caption: Logical workflow for solvent selection and solubility determination.

References

- 1. oit.edu [oit.edu]

- 2. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC [diva-portal.org]

- 11. pure.ul.ie [pure.ul.ie]

An In-depth Technical Guide to the Boiling Points of 2,2,5-Trimethyloctane and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 2,2,5-trimethyloctane and its structural isomers. The document details the physicochemical principles governing the boiling points of branched alkanes, presents a comparative analysis of boiling point data for various C11 isomers, outlines the experimental methodologies for boiling point determination, and includes a visualization of the structure-property relationship.

Introduction: Boiling Points of Alkanes

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For alkanes, which are nonpolar molecules, the primary intermolecular forces are London dispersion forces. The strength of these forces, and consequently the boiling point, is influenced by two main factors:

-

Molecular Weight: As the molecular weight of an alkane increases, the number of electrons also increases, leading to stronger London dispersion forces and a higher boiling point.

-

Molecular Surface Area: For isomeric alkanes, which have the same molecular weight, the degree of branching plays a crucial role. Straight-chain alkanes have a larger surface area, allowing for more points of contact and stronger intermolecular forces, resulting in higher boiling points. Conversely, increased branching leads to a more compact, spherical shape with a smaller surface area, weaker intermolecular forces, and a lower boiling point.

Comparative Boiling Point Data for this compound and its Isomers

This compound is a branched alkane with the chemical formula C11H24. Its boiling point, along with those of its isomers, is a key physical property used in its identification, purification, and application in various fields, including as a reference compound in fuel and solvent studies. The following table summarizes the boiling points of this compound and a selection of its C11 isomers.

| Compound Name | Chemical Formula | Boiling Point (°C) |

| n-Undecane | C11H24 | 196 |

| 2,2-Dimethylnonane | C11H24 | 178.8 |

| 2,3-Dimethylnonane | C11H24 | 186-186.9 |

| 2,5-Dimethylnonane | C11H24 | 180 |

| 3,5-Dimethylnonane | C11H24 | 180 |

| This compound | C11H24 | 169.3 [1] |

| 2,2,6-Trimethyloctane | C11H24 | 172.3-174 |

| 2,3,4-Trimethyloctane | C11H24 | 180-184.1 |

| 2,4,6-Trimethyloctane | C11H24 | 171-173 |

| 2,5,6-Trimethyloctane | C11H24 | 178 |

| 3,3,5-Trimethyloctane | C11H24 | 174-174.7 |

| 3,4,5-Trimethyloctane | C11H24 | 181 |

| 4,4,5-Trimethyloctane | C11H24 | 183.5 |

Experimental Protocols for Boiling Point Determination

The determination of a compound's boiling point is a fundamental laboratory technique. Several methods can be employed, with the choice depending on the amount of substance available and the required accuracy.

Distillation Method